5-{[(2-fluorophenyl)methyl]sulfanyl}-6-(methoxymethyl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
Scientific Research Applications
Synthesis Methods
The synthesis of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs involves multicomponent reactions. For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes yields 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .
Reactivities of Substituents
Understanding the reactivities of substituents linked to the ring carbon and nitrogen atoms is crucial. Researchers have explored unexpected synthetic routes and proposed mechanisms for these reactions. The ambident nucleophile nature of NH2OH (with O and N atoms possessing different nucleophilicities) has been highlighted in related studies .
a. Antitumor Activity: Compounds derived from pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine exhibit antitumor properties. Researchers have evaluated their effects on DNA damage, with certain derivatives showing promising activity .
b. Medicinal and Pharmaceutical Fields: These compounds have been applied extensively in the medical and pharmaceutical domains. Their synthetic significance and biological characteristics make them valuable components for drug development. Researchers continue to explore new approaches for constructing standard biological components using these compounds .
Conclusion
Feel free to explore more literature on this topic using resources like Google Scholar , Springer , and scientific publications from institutions like the Faraday Institution . If you have any specific questions or need further details, don’t hesitate to ask! 😊
Future Directions
properties
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-21-16-14(17(23)22(2)18(21)24)15(12(8-20-16)9-25-3)26-10-11-6-4-5-7-13(11)19/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAYRAUFKRHLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)SCC3=CC=CC=C3F)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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